8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride
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Overview
Description
8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 5th position of the imidazo[1,2-a]pyridine ring, with a hydrochloride salt form. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the bromination of imidazo[1,2-a]pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions . The amine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, condensation reactions, and tandem reactions to achieve high yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, N-bromosuccinimide (NBS).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence signaling pathways and metabolic processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine and amine groups.
3-Bromoimidazo[1,2-a]pyridine: A similar compound with the bromine atom at the 3rd position instead of the 8th position.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide group, showing different reactivity and applications
Uniqueness: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and amine group allows for versatile functionalization and interaction with various molecular targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H7BrClN3 |
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Molecular Weight |
248.51 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-6(9)11-4-3-10-7(5)11;/h1-4H,9H2;1H |
InChI Key |
NKTYJBHWVIHXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)Br)N.Cl |
Origin of Product |
United States |
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